3-(Isopropylamino)-3-oxopropanoic acid
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Overview
Description
3-(Isopropylamino)-3-oxopropanoic acid, also known as IPA-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IPA-3 is a synthetic compound that selectively inhibits the activity of the Rho GTPase family member RhoGDI, which is involved in a variety of cellular processes, including cell migration, proliferation, and survival.
Scientific Research Applications
1. Application in Flavor Industry
3-(Isopropylamino)-3-oxopropanoic acid derivatives have been evaluated for their safety in the flavor industry. A study on 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, a related compound, highlighted its non-mutagenic and non-clastogenic properties, and established a No Observed Effect Level (NOEL) of 100 mg/kg/day. This compound was found to be safe for use in food and beverage applications, demonstrating its potential in the flavor industry (Arthur et al., 2015).
2. Polymer Science and Temperature-Responsive Materials
In polymer science, derivatives of 3-(Isopropylamino)-3-oxopropanoic acid are used to create temperature-responsive materials. For instance, a study on the synthesis of poly(N-(2-(diethylamino)ethyl)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) revealed that its lower critical solution temperature (LCST) can be modulated by pH, molecular weight, and salt concentration. This highlights the compound's potential in developing smart materials with applications in various industries, including biomedicine and environmental science (Jiang et al., 2014).
3. Bioorthogonal Chemistry and Drug Delivery
In bioorthogonal chemistry, 3-(Isopropylamino)-3-oxopropanoic acid derivatives have been used for the controlled release of fluorophores and drugs in vivo. A study showed that 3-isocyanopropyl derivatives can react with tetrazines to release bioactive agents, demonstrating the potential of these compounds in targeted drug delivery and diagnostic imaging (Tu et al., 2018).
4. Pharmaceutical Analysis and Impurity Identification
3-(Isopropylamino)-3-oxopropanoic acid is also significant in pharmaceutical analysis, particularly in identifying impurities. A study on the degradation of metoprolol, a β-adrenergic receptor antagonist, identified 3-isopropylamino-1,2-propanediol as a key degradation product. This underscores the importance of such compounds in ensuring the safety and efficacy of pharmaceutical products (Xu & Tan, 2019).
Mechanism of Action
Target of Action
Similar compounds such as bisoprolol, a beta-1 adrenergic blocking agent, have been shown to interact with β1-adrenergic receptors
Mode of Action
For instance, Bisoprolol, a related compound, is known to antagonize β1-adrenoceptors, resulting in lower cardiac output
Biochemical Pathways
Related compounds such as 3-isopropylmalate are involved in the leucine biosynthesis pathway
Pharmacokinetics
The pharmacokinetics of similar compounds, such as bisoprolol, have been studied extensively
Result of Action
Related compounds such as bisoprolol have been shown to have therapeutic effects in the treatment of conditions like hypertension
Action Environment
A study on bisphenol a, a compound with a similar isopropylamino group, showed that it enhances adipogenic differentiation, suggesting that environmental factors could potentially influence its action
properties
IUPAC Name |
3-oxo-3-(propan-2-ylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)7-5(8)3-6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJBJTQPVIGGKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropylamino)-3-oxopropanoic acid |
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